![molecular formula (C15H20O2)n B1169513 POLY[[OCTAHYDRO-5-(METHOXYCARBONYL)-5-METHYL-4,7-METHANO-1 H-INDENE-1,3-DIYL]-1,2-ETHANEDIYL] CAS No. 123322-60-1](/img/no-structure.png)

POLY[[OCTAHYDRO-5-(METHOXYCARBONYL)-5-METHYL-4,7-METHANO-1 H-INDENE-1,3-DIYL]-1,2-ETHANEDIYL]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

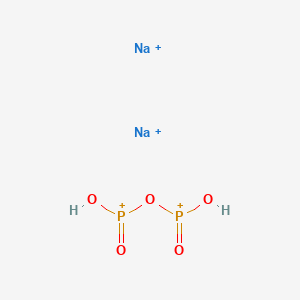

The compound “POLY[[OCTAHYDRO-5-(METHOXYCARBONYL)-5-METHYL-4,7-METHANO-1 H-INDENE-1,3-DIYL]-1,2-ETHANEDIYL]” is a type of polymer . The molecular formula of the repeating unit in this polymer is (C15H20O2)n .

Molecular Structure Analysis

The molecular structure of this polymer consists of repeating units with the formula (C15H20O2)n . This suggests that each repeating unit contains 15 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis

The density of this polymer is reported to be 1.08 g/mL at 25 °C . The refractive index is reported to be n20/D 1.51 .Scientific Research Applications

Biopolymers Produced by Methanotrophic Bacteria

Research highlights the production of biopolymers like poly-3-hydroxybutyrate (PHB) by methanotrophic bacteria. These biopolymers are noted for their environmentally friendly properties, including biodegradability and non-toxicity during degradation, making them suitable alternatives to petrochemical polymers. They find applications in industry, medicine, and pharmacy due to their physico-chemical properties comparable to conventional polymers (Kubaczyński, Pytlak, & Stępniewska, 2019).

Plastic Scintillators and Polymer Membranes for Fuel Purification

Studies on plastic scintillators based on polymers such as polymethyl methacrylate and their applications in radiation detection have been reviewed, indicating the role of various luminescent dyes in enhancing scintillation properties (Salimgareeva & Kolesov, 2005). Additionally, polymer membranes, particularly those used for the purification of fuel additives like MTBE from methanol, demonstrate the importance of polymers in environmental and industrial applications. These membranes showcase selectivity and efficiency in separation processes, underlining the utility of polymers in addressing environmental and industrial challenges (Pulyalina et al., 2020).

Poly(lactic acid) (PLA) in Biomedical and Industrial Applications

Poly(lactic acid) is extensively researched for its biodegradable properties, making it a leading biomaterial for numerous applications in medicine and industry. The mechanical and physical properties of PLA, such as stability, processability, degradation, and recyclability, play a crucial role in its suitability for specific applications. Strategies for improving PLA properties, including blending with plasticizers and modifications, indicate the versatility of polymers in meeting diverse application needs (Farah, Anderson, & Langer, 2016).

Development of Medium-Chain-Length Poly-3-Hydroxyalkanoates

The production of medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs) through fermentation processes highlights the potential of polymers in sustainable production methods. MCL-PHAs, known for their biodegradability, can be produced efficiently from carbon sources like alkanes and alkanoic acids. This research underscores the role of polymers in developing environmentally friendly materials with practical applications (Sun, Ramsay, Guay, & Ramsay, 2007).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for POLY[[OCTAHYDRO-5-(METHOXYCARBONYL)-5-METHYL-4,7-METHANO-1 H-INDENE-1,3-DIYL]-1,2-ETHANEDIYL] involves the polymerization of the monomer octahydro-5-(methoxycarbonyl)-5-methyl-4,7-methano-1H-indene-1,3-diyl-1,2-ethanediyl. The monomer is synthesized through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-methyl-2-butene", "methyl vinyl ketone", "sodium borohydride", "methanol", "acetic acid", "sulfuric acid", "sodium hydroxide", "hydrogen gas", "palladium on carbon" ], "Reaction": [ "Step 1: 2-methyl-2-butene is reacted with methyl vinyl ketone in the presence of sodium borohydride to form the diol intermediate.", "Step 2: The diol intermediate is then reacted with methanol and acetic acid in the presence of sulfuric acid to form the methyl ester of the diol.", "Step 3: The methyl ester is then reduced with sodium borohydride to form the corresponding alcohol.", "Step 4: The alcohol is then reacted with sodium hydroxide to form the sodium salt of the alcohol.", "Step 5: The sodium salt of the alcohol is then hydrogenated in the presence of palladium on carbon to form the monomer octahydro-5-(methoxycarbonyl)-5-methyl-4,7-methano-1H-indene-1,3-diyl-1,2-ethanediyl.", "Step 6: The monomer is then polymerized to form the final product POLY[[OCTAHYDRO-5-(METHOXYCARBONYL)-5-METHYL-4,7-METHANO-1 H-INDENE-1,3-DIYL]-1,2-ETHANEDIYL]." ] } | |

CAS RN |

123322-60-1 |

Molecular Formula |

(C15H20O2)n |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diexo-(3-amino-7-oxabicyclo[2.2.1]hept-5-en-2-yl)methanol hydrochloride](/img/structure/B1169434.png)

![N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide](/img/structure/B1169443.png)